molecular formula C25H24N6O3 B8143679 BTK inhibitor 17

BTK inhibitor 17

Cat. No.: B8143679
M. Wt: 456.5 g/mol
InChI Key: QUYXPVXTKPTPCA-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BTK inhibitor 17 is a small-molecule inhibitor targeting Bruton tyrosine kinase (BTK), a crucial enzyme in the signaling pathway of the B-cell receptor (BCR). BTK plays a vital role in the growth and activation of B-cells, making it a promising therapeutic target for various B-cell malignancies and inflammatory diseases .

Scientific Research Applications

BTK inhibitor 17 has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

This modification enhances its BTK inhibition potency . The synthetic route typically involves:

    Formation of the core structure: The core structure is synthesized using a series of condensation and cyclization reactions.

    Introduction of functional groups: Functional groups are introduced through substitution reactions, often using halogenated intermediates.

    Purification: The final compound is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of BTK inhibitor 17 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

BTK inhibitor 17 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Halogenated intermediates, polar aprotic solvents like dimethyl sulfoxide.

Major Products

Mechanism of Action

BTK inhibitor 17 exerts its effects by covalently binding to the cysteine residue at position 481 in the adenosine triphosphate (ATP) binding site of BTK. This irreversible inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways essential for B-cell proliferation and survival .

Comparison with Similar Compounds

BTK inhibitor 17 is compared with other BTK inhibitors such as ibrutinib, acalabrutinib, zanubrutinib, and orelabrutinib. While all these compounds target BTK, this compound is unique due to its specific structural modifications that enhance its potency and selectivity .

List of Similar Compounds

This compound stands out due to its unique structural features and enhanced efficacy in inhibiting BTK, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-2-20(32)30-14-6-7-17(15-30)31-23-21(24(26)27-28-25(23)33)22(29-31)16-10-12-19(13-11-16)34-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15H2,(H2,26,27)(H,28,33)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYXPVXTKPTPCA-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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